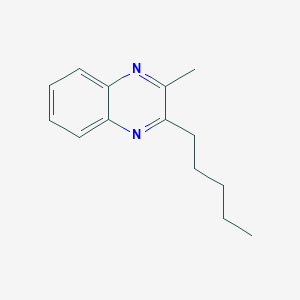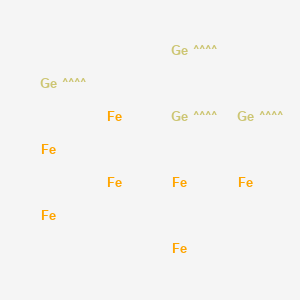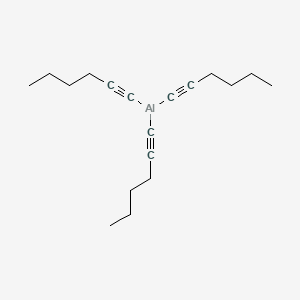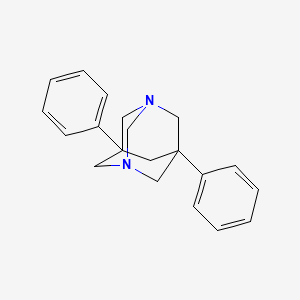
1,3-Diazatricyclo(3.3.1.13,7)decane, 5,7-diphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Diazatricyclo(33113,7)decane, 5,7-diphenyl- is a complex organic compound with the molecular formula C20H22N2 This compound is part of the diazatricyclo family, characterized by its unique tricyclic structure containing nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diazatricyclo(3.3.1.13,7)decane, 5,7-diphenyl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction may involve the use of catalysts and specific solvents to facilitate the formation of the tricyclic structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1,3-Diazatricyclo(3.3.1.13,7)decane, 5,7-diphenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogens or nitrating agents under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions may introduce various functional groups onto the phenyl rings.
Scientific Research Applications
1,3-Diazatricyclo(3.3.1.13,7)decane, 5,7-diphenyl- has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of 1,3-Diazatricyclo(3.3.1.13,7)decane, 5,7-diphenyl- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The tricyclic structure and phenyl groups contribute to its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
1,3-Diazatricyclo(3.3.1.13,7)decane: Lacks the phenyl groups, resulting in different chemical properties.
Tricyclo(3.3.1.13,7)decane: A similar tricyclic structure but without nitrogen atoms.
1,3,5,7-Tetraazatricyclo(3.3.1.13,7)decane: Contains additional nitrogen atoms, leading to different reactivity.
Uniqueness
1,3-Diazatricyclo(3.3.1.13,7)decane, 5,7-diphenyl- is unique due to the presence of phenyl groups at the 5 and 7 positions, which enhance its chemical diversity and potential applications. The combination of the tricyclic structure and phenyl groups makes it a valuable compound in various fields of research and industry.
Properties
CAS No. |
38705-08-7 |
|---|---|
Molecular Formula |
C20H22N2 |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
5,7-diphenyl-1,3-diazatricyclo[3.3.1.13,7]decane |
InChI |
InChI=1S/C20H22N2/c1-3-7-17(8-4-1)19-11-20(18-9-5-2-6-10-18)14-21(12-19)16-22(13-19)15-20/h1-10H,11-16H2 |
InChI Key |
LPJAFIHSDNKPEA-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CN3CC1(CN(C2)C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



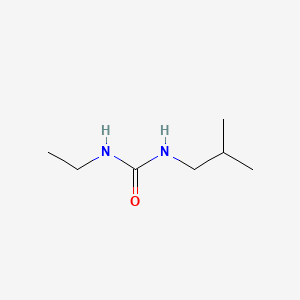
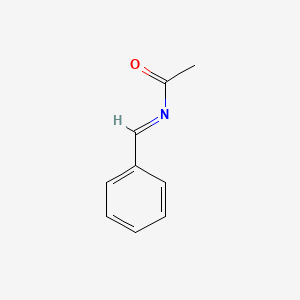
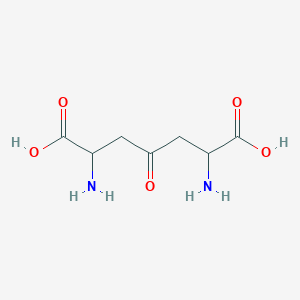
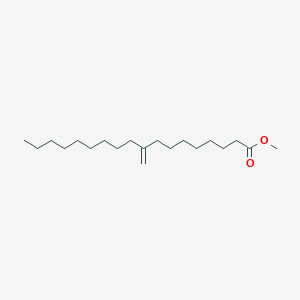
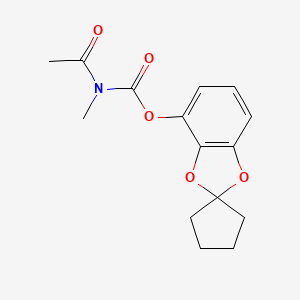
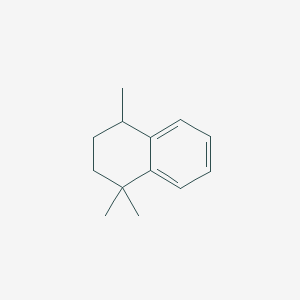
![2-ethoxy-N-[2,2,2-trichloro-1-(4-ethoxyphenyl)ethyl]aniline](/img/structure/B14668800.png)
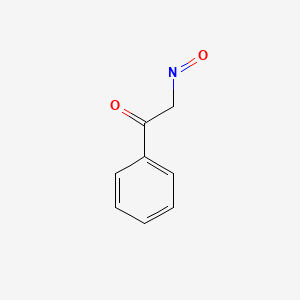
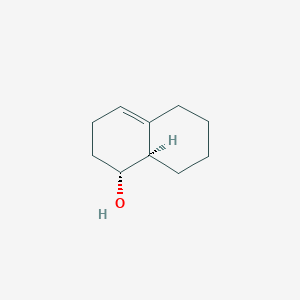
![Pyridinium, 1-[(methylphenylamino)carbonyl]-, chloride](/img/structure/B14668832.png)
